N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C20H13ClN4O3S and its molecular weight is 424.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound and its derivatives have been synthesized as part of efforts to develop selective inhibitors for specific receptors or enzymes, leveraging the structural features of the benzothiazole and pyridine moieties for potential therapeutic applications. For instance, substituted benzamides were identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the importance of structural modifications in enhancing biological activity (R. Borzilleri et al., 2006).
- Cross-coupling reactions have been utilized to modify thiomethyl-substituted N-heterocycles, including benzothiazoles, demonstrating the versatility of nickel catalysis in functionalizing these compounds at room temperature (Laurin Melzig et al., 2010).
Biological Activities
- Benzothiazole derivatives have been synthesized and evaluated for their antitumor activities, with some showing selective cytotoxicity against tumorigenic cell lines. This indicates the potential of such compounds in cancer therapy (Masao Yoshida et al., 2005).
- Novel cyclic systems based on thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have been synthesized and characterized, showing significant cytotoxicity against various human cancer cell lines. This suggests the role of metal complexes in enhancing the anticancer potential of organic compounds (F. Adhami et al., 2014).
Antiparasitic Activity
- Studies on thiazolides, including nitazoxanide and its derivatives, have revealed a broad spectrum of activities against intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria. These findings highlight the therapeutic versatility of compounds with benzothiazole components (M. Esposito et al., 2005).
Mechanism of Action
Target of Action
The compound “N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” is likely to interact with biological targets based on its structural features. For instance, benzothiazole derivatives have been known to exhibit antibacterial activity . .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity, possibly by interacting with bacterial cell membranes .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-16-5-3-6-17-18(16)23-20(29-17)24(12-14-4-1-2-11-22-14)19(26)13-7-9-15(10-8-13)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAPAHIPTJYRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.